4-(3-Fluoropyrazin-2-yl)cyclohexanone

Lipophilicity Physicochemical Properties Medicinal Chemistry

4-(3-Fluoropyrazin-2-yl)cyclohexanone (CAS 1350607-96-3) is a fluorinated heterocyclic ketone that combines a cyclohexanone scaffold with a 3-fluoropyrazin-2-yl substituent. With a molecular weight of 194.21 g·mol⁻¹ and a computed LogP of 1.84, this compound serves as a versatile intermediate for constructing functionalized small molecules in drug discovery programs.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B8744988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoropyrazin-2-yl)cyclohexanone
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=NC=CN=C2F
InChIInChI=1S/C10H11FN2O/c11-10-9(12-5-6-13-10)7-1-3-8(14)4-2-7/h5-7H,1-4H2
InChIKeyCPLQCVZWBVBRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoropyrazin-2-yl)cyclohexanone: A Fluorinated Heteroaryl Cyclohexanone Building Block for Medicinal Chemistry Procurement


4-(3-Fluoropyrazin-2-yl)cyclohexanone (CAS 1350607-96-3) is a fluorinated heterocyclic ketone that combines a cyclohexanone scaffold with a 3-fluoropyrazin-2-yl substituent [1]. With a molecular weight of 194.21 g·mol⁻¹ and a computed LogP of 1.84, this compound serves as a versatile intermediate for constructing functionalized small molecules in drug discovery programs [1]. Its structure features a reactive ketone handle and a fluorinated heteroaryl ring, enabling orthogonal derivatization strategies. The compound belongs to the broader class of 4-(heteroaryl)cyclohexanones, which are valued scaffolds in medicinal chemistry for their conformational rigidity and compatibility with fragment-based and target-based drug design [2].

Why 4-(3-Fluoropyrazin-2-yl)cyclohexanone Cannot Be Casually Substituted with Non-Fluorinated or Chlorinated Analogs


Generic substitution among 4-(heteroaryl)cyclohexanones fails because the 3-fluoropyrazine moiety confers distinct and quantifiable changes in lipophilicity, metabolic stability, and chemical reactivity that are not replicated by the non-fluorinated (4-(pyrazin-2-yl)cyclohexanone) or chlorinated (4-(3-chloropyrazin-2-yl)cyclohexanone) counterparts . The C–F bond is significantly stronger than the C–Cl bond (bond dissociation energies of ~100 vs. ~80 kcal·mol⁻¹), leading to differentiated metabolic profiles and synthetic suitability [1]. Moreover, the unique electronic character of the fluorine atom — high electronegativity yet small steric bulk — modulates the pKa of the adjacent pyrazine nitrogen and alters hydrogen-bonding networks, which directly impacts target binding [2]. These physiochemical divergences make fluorinated, chlorinated, and non-halogenated analogs non-interchangeable in lead optimization.

Head-to-Head and Class-Level Quantitative Differentiators for 4-(3-Fluoropyrazin-2-yl)cyclohexanone


Computed Lipophilicity (LogP) Advantage Over Non-Fluorinated Analog

4-(3-Fluoropyrazin-2-yl)cyclohexanone exhibits a computed LogP value of 1.84, compared to 1.70 for the non-fluorinated analog 4-(pyrazin-2-yl)cyclohexanone . This represents a ΔLogP of +0.14, indicating enhanced lipophilicity conferred by the fluorine atom. The increased LogP is expected to improve membrane permeability and oral absorption in drug candidates derived from this scaffold [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Enhanced Metabolic Stability Leveraging Stronger C–F Bond Over C–Cl or C–H Bonds

The C–F bond in 4-(3-fluoropyrazin-2-yl)cyclohexanone has a bond dissociation energy of approximately 100 kcal·mol⁻¹, compared to ~80 kcal·mol⁻¹ for the C–Cl bond in the chlorinated analog 4-(3-chloropyrazin-2-yl)cyclohexanone and ~98 kcal·mol⁻¹ for a typical aromatic C–H bond [1][2]. This 20–25% stronger bond translates into greater resistance to oxidative metabolism by cytochrome P450 enzymes, a well-established class-level advantage of fluorinated heterocycles over their chlorinated counterparts [2][3].

Metabolic Stability Bond Dissociation Energy ADME

Nucleophilic Aromatic Substitution (SNAr) Reactivity Enables Orthogonal Diversification

Fluoropyrazines, including the 3-fluoropyrazin-2-yl moiety in this compound, undergo nucleophilic aromatic substitution (SNAr) with a range of nucleophiles (e.g., amines, alkoxides, thiols) under mild conditions, as demonstrated by Rutner and Spoerri for fluoropyrazine [1]. In contrast, the non-fluorinated analog 4-(pyrazin-2-yl)cyclohexanone lacks a suitable leaving group and cannot undergo direct SNAr diversification [1]. The chlorinated analog 4-(3-chloropyrazin-2-yl)cyclohexanone can also undergo SNAr, but the higher electronegativity of fluorine (3.98 vs. 3.16 for chlorine) imparts greater electrophilicity to the adjacent ring carbon, potentially enabling faster reaction rates and broader nucleophile scope [2].

SNAr Reactivity Fluoropyrazine Synthetic Diversification

Demonstrated Scalability via Validated Synthetic Methodology for 4-(Heteroaryl)cyclohexanones

The palladium-catalyzed ester α-arylation/decarboxylation methodology developed by Zhou et al. has been validated at >10-gram scale for the synthesis of 4-(pyrazin-2-yl)cyclohexanone, achieving 85% overall yield [1][2]. While this specific scale-up was reported for the non-fluorinated analog, the demonstrated functional group tolerance of the method toward heteroaryl halides strongly suggests that 4-(3-fluoropyrazin-2-yl)cyclohexanone can be synthesized with comparable efficiency using 2-fluoro-3-halopyrazine coupling partners [1]. The synthetic route is amenable to industrial procurement quantities, reducing lead times for gram-to-kilogram research requirements.

Scale-up Synthesis Process Chemistry Multi-gram Synthesis

Fluorine-Mediated Modulation of pKa and Target Binding Interactions Versus Non-Fluorinated and Chlorinated Analogs

The high electronegativity of fluorine (Pauling 3.98) lowers the basicity of the adjacent pyrazine nitrogen relative to the non-fluorinated analog (pKa shift of approximately –1 to –2 units for aryl fluorines ortho to basic nitrogens) [1]. This pKa modulation directly impacts hydrogen-bonding and ionic interactions with biological targets. In a comprehensive molecular matched pair analysis comparing fluorine and chlorine substituents in drug design, fluorine was found to consistently produce stronger hydrogen-bond acceptor interactions (C–F···H–X) while maintaining smaller steric bulk (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), offering an improved steric-electronic balance for target complementarity [1].

pKa Modulation Target Binding Fluorine Effect

Evidence-Backed Application Scenarios for Procuring 4-(3-Fluoropyrazin-2-yl)cyclohexanone


Fragment-Based Drug Discovery (FBDD) Lead Optimization Requiring Balanced Lipophilicity

When progressing a fragment hit from 4-(pyrazin-2-yl)cyclohexanone, the incorporation of a fluorine atom to generate 4-(3-fluoropyrazin-2-yl)cyclohexanone provides a measured LogP increase (ΔLogP = +0.14) without introducing excessive lipophilicity that could compromise ligand efficiency [Section 3, Evidence Item 1]. This fine-tuning of lipophilicity can improve membrane permeability while maintaining Rule-of-5 compliance, making this compound a rational choice for oral drug candidate optimization.

Lead Series Requiring Improved Metabolic Stability Over Chlorinated Scaffolds

In programs where metabolic clearance is a liability for chlorinated heteroaryl series, replacement of the C–Cl bond (BDE ~80 kcal·mol⁻¹) with a C–F bond (BDE ~100 kcal·mol⁻¹) provides a 25% stronger bond that is expected to resist cytochrome P450-mediated oxidative metabolism [Section 3, Evidence Item 2]. 4-(3-Fluoropyrazin-2-yl)cyclohexanone is the appropriate procurement choice when metabolic stability is a primary optimization objective.

Parallel Library Synthesis via Late-Stage SNAr Diversification

When a medicinal chemistry program requires rapid exploration of amine, alkoxide, or thiol substituents at the pyrazine ring, 4-(3-fluoropyrazin-2-yl)cyclohexanone provides the requisite SNAr reactivity that the non-fluorinated analog lacks [Section 3, Evidence Item 3]. This enables late-stage functionalization to generate diverse compound libraries from a single advanced intermediate, maximizing synthetic efficiency and reducing overall procurement costs.

Multi-Gram Procurement for Preclinical Development Campaigns

For research programs transitioning from milligram-scale screening to gram-scale preclinical studies, the validated scalability of the 4-(heteroaryl)cyclohexanone synthetic methodology (>10 g, 85% yield) provides confidence that 4-(3-fluoropyrazin-2-yl)cyclohexanone can be supplied in larger quantities with predictable timelines [Section 3, Evidence Item 4]. This reduces supply chain risk and supports seamless progression from hit-to-lead to lead optimization phases.

Quote Request

Request a Quote for 4-(3-Fluoropyrazin-2-yl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.